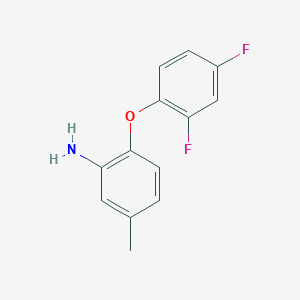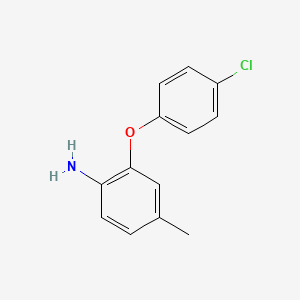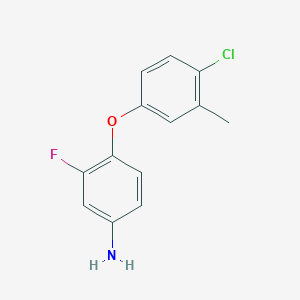
2,3,4,5-Tétrahydro-1,5-benzoxazépine
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1,5-benzoxazepine: is a heterocyclic organic compound belonging to the benzoxazepine family
Applications De Recherche Scientifique
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its pharmacological properties, such as potential anticancer activity.
Industry: : Employed in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminophenol derivatives with β-chloroethylamine in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-Tetrahydro-1,5-benzoxazepine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and optimized reaction conditions are employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro-1,5-benzoxazepine can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing the compound to form saturated analogs.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 2,3,4,5-Tetrahydro-1,5-benzoxazepine-3-ol.
Reduction: : Production of 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives with reduced double bonds.
Substitution: : Introduction of functional groups such as halogens, alkyl, or aryl groups.
Mécanisme D'action
The mechanism by which 2,3,4,5-Tetrahydro-1,5-benzoxazepine exerts its effects involves interaction with specific molecular targets and pathways. For example, in the context of anticancer activity, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1,5-benzoxazepine is structurally similar to other benzoxazepine derivatives, such as 2,3-dihydro-1,5-benzoxazepine and 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine. its unique structural features and chemical properties distinguish it from these compounds. For instance, the presence of the tetrahydro group in 2,3,4,5-Tetrahydro-1,5-benzoxazepine may confer different reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLJXJSMGIOVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992153 | |
| Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7160-97-6 | |
| Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,5-benzoxazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,3,4,5-Tetrahydro-1,5-benzoxazepines?
A: Several synthetic pathways have been explored for 2,3,4,5-Tetrahydro-1,5-benzoxazepines. One common method involves a tandem reduction-reductive amination reaction starting from nitro aldehydes or ketones. [] These precursors are synthesized via nucleophilic aromatic substitution of 2-fluoro-1-nitrobenzene with alkoxides derived from 3-buten-1-ol derivatives, followed by ozonolysis. Subsequent catalytic hydrogenation using palladium-on-carbon in methanol then yields the target heterocycles. [] Another approach utilizes the reaction of 3-(chloroalkyl)-2-benzoxazolinones with amines. [] This method can lead to the formation of either 3-(aminoalkyl)-2-benzoxazolinones or 5-substituted-2,3,4,5-tetrahydro-1,5-benzoxazepines depending on the reaction conditions. [] Interestingly, attempts to synthesize 3-chloro derivatives of 2,3,4,5-Tetrahydro-1,5-benzoxazepine have been shown to result in ring contraction. []
Q2: How does the presence of substituents on the chromanone oxime starting material influence the product outcome during the synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepines?
A: Research suggests that the presence and size of substituents on the chromanone oxime starting material significantly influence the product outcome during lithium aluminum hydride reduction. For instance, 7-methoxychromanone oxime (without a C2 substituent) exclusively yields the rearranged 2,3,4,5-tetrahydro-1,5-benzoxazepine derivative. [] Conversely, 7-methoxy-2-methylchromanone oxime and 7-methoxy-2-isopropylchromanone oxime (with C2 substituents) produce a mixture of the rearranged product (secondary amine) and the normal reduction product (primary amine). [] The trend observed is that bulkier substituents at the C2 position favor the formation of the normal reduction product. This is further corroborated by the exclusive formation of the normal reduction product when using 7-methoxy-2-t-butylchromanone oxime as the starting material. []
Q3: How can NMR spectroscopy be used to differentiate between 6- and 7-membered ring structures, particularly in the context of 2,3,4,5-tetrahydro-1,5-benzoxazepine?
A: Differentiation between 6- and 7-membered rings can be challenging but is achievable using DFT calculations of NMR parameters. [] This approach has proven particularly useful in distinguishing between 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine (6-membered ring) and 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol (7-membered ring). [, ] By theoretically calculating chemical shifts for 1H (proton) and 13C nuclei, as well as relevant spin-spin coupling constants (e.g., JHH), researchers can compare these predicted values to experimental data. [] This method offers a robust way to confirm the formation of the intended ring system and clarify discrepancies in previously reported structures. []
Q4: What mass spectrometry techniques are used to confirm the structure of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives?
A: Mass spectral studies have been instrumental in confirming the structure of synthesized 2,3,4,5-tetrahydro-1,5-benzoxazepines and related compounds. [] While the specific ionization and fragmentation techniques are not detailed in the provided abstracts, mass spectrometry provides valuable information on the molecular weight and fragmentation pattern of the molecule. This data can be compared to theoretically calculated values and known fragmentation pathways to confirm the identity and structure of the synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
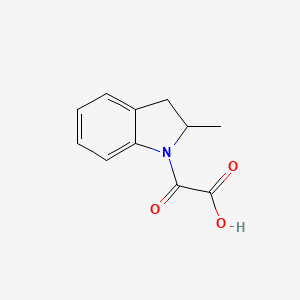
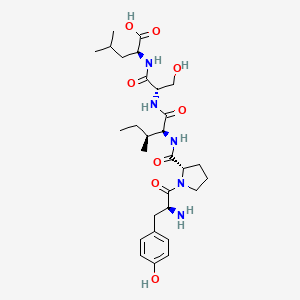

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
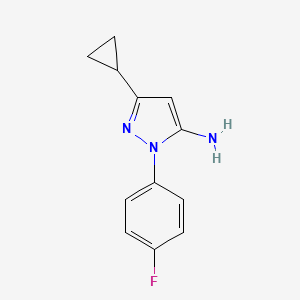

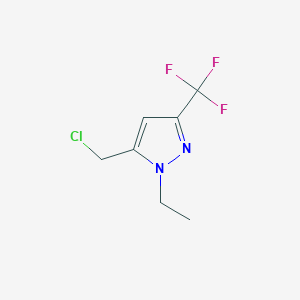
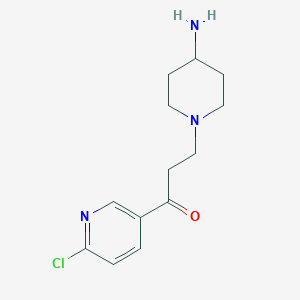
![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
